molecular formula C25H21NO5 B214646 1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone

1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone

Cat. No. B214646
M. Wt: 415.4 g/mol
InChI Key: COQRQYLRLFIBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of indolone derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biological Activity

Compounds like 1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone have been explored for their synthetic and biological properties. Koz’minykh et al. (1997) discuss the synthesis and potential antibacterial, antiviral, and anticonvulsive activities of similar 3-acylmethylene and 3-hydroxy-2-indolones. This work highlights the versatility of these compounds in medicinal chemistry and their potential in therapeutic applications (Koz’minykh et al., 1997).

Reactivity and Product Formation

Condie and Bergman (2004) examined the reactivity of β-Carbolines and Cyclopenta[b]indolones derived from intramolecular cyclization processes involving similar structures. Their work provides insights into the complex chemical behaviors of these compounds and their potential in synthesizing novel derivatives with various biological activities (Condie & Bergman, 2004).

Molecular-Electronic Structures and Aggregation

Low et al. (2004) explored the polarized molecular-electronic structures and supramolecular aggregation in compounds closely related to 1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone. Their findings shed light on the unique molecular interactions and potential for forming complex structures, which can be crucial in drug design and material science applications (Low et al., 2004).

Anticancer Potential

Compounds structurally similar to 1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone have been evaluated for their anticancer properties. Ma et al. (2017) isolated related compounds from traditional Chinese medicine and assessed their effectiveness against cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Ma et al., 2017).

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C25H21NO5/c1-16-6-9-18(10-7-16)21(27)13-25(29)19-4-2-3-5-20(19)26(24(25)28)14-17-8-11-22-23(12-17)31-15-30-22/h2-12,29H,13-15H2,1H3

InChI Key

COQRQYLRLFIBOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone

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